molecular formula C13H17N B11909168 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 929196-34-9

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11909168
CAS No.: 929196-34-9
M. Wt: 187.28 g/mol
InChI Key: RKDSHSPSWLJWMU-UHFFFAOYSA-N
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Description

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline is a synthetic analog of the 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities . This compound features a core THIQ structure substituted with both a methyl group at the 1-position and an allyl group at the 2-position. The allyl moiety is a valuable synthetic handle, making this molecule a promising intermediate for further chemical exploration, such as cyclization reactions to create more complex polycyclic structures . The 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) motif is of significant research interest as an endogenous amine with neuroprotective properties . Studies on 1MeTIQ have shown it to be a reversible, short-acting moderate inhibitor of monoamine oxidase A and B (MAO A/B), to possess free radical scavenging activity, and to antagonize the glutamatergic system, contributing to its neuroprotective profile . The 1MeTIQ derivative has demonstrated anti-addictive potential in studies on substance abuse, notably by attenuating craving in self-administering animal models . Furthermore, tetrahydroisoquinoline derivatives are pervasive in bioactive molecules and natural products with documented anti-tumor, anti-inflammatory, and anti-allergic activities . The specific research value of this compound lies in its potential as a precursor for developing new therapeutic agents targeting neurodegenerative diseases such as Parkinson's, substance abuse disorders, and other conditions mediated by the central nervous system. For Research Use Only. Not for use in diagnostic or therapeutic procedures. This product is not intended for human or veterinary consumption.

Properties

CAS No.

929196-34-9

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

1-methyl-2-prop-2-enyl-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C13H17N/c1-3-9-14-10-8-12-6-4-5-7-13(12)11(14)2/h3-7,11H,1,8-10H2,2H3

InChI Key

RKDSHSPSWLJWMU-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2CCN1CC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes or ketones in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The allyl group can be introduced via allylation reactions using allyl halides and suitable bases.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, reaction time, and the concentration of reactants. Catalysts and solvents are selected to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these

Biological Activity

2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline (AMTIQ) is a nitrogen-containing heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound features an allyl group at the 2-position and is characterized by a saturated isoquinoline framework. Its unique structural configuration may confer distinct pharmacological properties compared to its analogs.

  • Molecular Formula : C12H15N
  • Molecular Weight : 189.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 929196-34-9

Biological Activity

Research on AMTIQ has revealed a variety of biological activities:

Antitumor Activity

AMTIQ has shown promise as an antitumor agent , particularly against renal cancer and melanoma cells. In vitro studies indicate that it may exert its effects through the inhibition of specific enzymes and pathways critical for cancer cell growth. The compound interacts with molecular targets such as DNA topoisomerases, disrupting DNA replication and cell division.

Antimicrobial Properties

Studies have indicated that AMTIQ possesses antimicrobial activity , making it a candidate for further exploration in the development of new antimicrobial agents. Its structural similarity to other tetrahydroisoquinolines suggests potential efficacy against various bacterial strains.

Neuroprotective Effects

Preliminary research suggests that AMTIQ may have neuroprotective effects , potentially offering therapeutic benefits in neurodegenerative diseases. Its ability to modulate neurotransmitter systems could be explored for conditions such as Parkinson's disease and Alzheimer's disease.

The mechanism of action for AMTIQ is believed to involve several pathways:

  • Enzyme Inhibition : It inhibits enzymes involved in cell proliferation and survival.
  • Receptor Modulation : AMTIQ may interact with neurotransmitter receptors, influencing synaptic transmission.
  • Oxidative Stress Reduction : The compound may exhibit antioxidant properties, reducing oxidative stress in cells.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1,2,3,4-tetrahydroisoquinolineMethyl group at the 1-positionCommonly studied for psychoactive effects
6-Nitro-1,2,3,4-tetrahydroisoquinolineNitro group at the 6-positionExhibits distinct pharmacological profiles
2-Allyl-6-nitro-1,2,3,4-tetrahydroisoquinolineCombination of allyl and nitro groupsPotentially enhanced activity due to dual modifications
This compound Methyl group at the 1-positionMay exhibit different solubility and reactivity characteristics

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of AMTIQ:

  • Synthesis and Evaluation : A study demonstrated the synthesis of AMTIQ derivatives and their biological evaluation against various cancer cell lines. Results indicated significant cytotoxicity against renal cancer cells with IC50 values in the low micromolar range .
  • Deprotection Reactions : Research highlighted the efficient deprotection methods for allylic tertiary amines including AMTIQ derivatives. The reactions yielded high purity products suitable for further biological testing .
  • Cyanamide Synthesis : Another study successfully synthesized cyanamides from AMTIQ derivatives with yields ranging from 75% to 82%, indicating its utility in developing new compounds with potential biological activities .

Scientific Research Applications

Neuroprotective Effects

Research indicates that tetrahydroisoquinoline derivatives, including 2-Allyl-1MeTIQ, exhibit significant neuroprotective properties. These compounds can interact with dopamine receptors and modulate neurotransmitter levels, making them candidates for treating neurodegenerative diseases such as Parkinson's and Alzheimer's. For instance, studies have shown that 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a closely related compound, can inhibit neurotoxic effects induced by substances like MPTP and rotenone .

Antidepressant Activity

The antidepressant-like effects of tetrahydroisoquinoline derivatives have been documented in various animal models. Specifically, 1MeTIQ has demonstrated efficacy in reducing depressive behaviors in forced swim tests and has been linked to the modulation of serotonin and dopamine pathways . The potential of 2-Allyl-1MeTIQ in this domain remains an area of active investigation.

Analgesic Properties

Recent studies have highlighted the analgesic effects of tetrahydroisoquinoline derivatives. For example, 1MeTIQ has been shown to ameliorate diabetic neuropathic pain by restoring altered neurotransmitter levels in the brain . This suggests that 2-Allyl-1MeTIQ may also possess similar analgesic properties, making it a candidate for pain management therapies.

Neuroprotection in Animal Models

A significant body of research has focused on the neuroprotective effects of tetrahydroisoquinoline derivatives. For example:

  • In rodent models, administration of 1MeTIQ has been linked to the restoration of dopamine levels and reduction of neurotoxic symptoms associated with Parkinson's disease models .
  • Another study demonstrated that acute treatment with 1MeTIQ significantly reversed mechanical allodynia and thermal hyperalgesia in diabetic neuropathic pain models .

Toxicological Profiles

Toxicological assessments have indicated that 1MeTIQ exhibits a favorable safety profile with no significant adverse effects observed in both in vivo and in vitro studies . This suggests that derivatives like 2-Allyl-1MeTIQ may also be safe for therapeutic use.

Data Tables

Application Area Compound Effects Study Reference
Neuroprotection1-Methyl-1,2,3,4-TetrahydroisoquinolineInhibition of neurotoxicity (MPTP-induced)
Antidepressant Activity1-Methyl-1,2,3,4-TetrahydroisoquinolineReduction of depressive behaviors
Analgesic Effects1-Methyl-1,2,3,4-TetrahydroisoquinolineAmelioration of diabetic neuropathic pain

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and biological activities of 2-Allyl-1-Me-TIQ with other TIQ derivatives:

Compound Substituents Key Pharmacological Properties Metabolic Profile BBB Penetration
2-Allyl-1-Me-TIQ 1-Me, 2-allyl Inferred: Potential neuroactivity due to TIQ core; allyl group may enhance lipophilicity. Likely oxidation of allyl group (e.g., epoxidation). Moderate (predicted)
1-Methyl-TIQ (1-Me-TIQ) 1-Me Neuroprotectant, MAO inhibitor; implicated in Parkinson’s disease pathways . 72% excreted unchanged; 8.7% as 4-hydroxy metabolite . High (4.5× blood concentration)
CKD712 1-(α-naphthylmethyl), 6,7-diOH Wound healing via VEGF induction; AMPK/HO-1 pathway activation . Not reported. Unknown
Salsolinol 1-Me, 6,7-diOH Ethanol metabolite; neurotoxic or neuroprotective depending on context . Formed via acetaldehyde-dopamine condensation. Moderate
5-Bromo-2-Me-8-nitro-TIQ 2-Me, 5-Br, 8-NO₂ Synthetic intermediate; electron-withdrawing groups may reduce metabolic stability . Not reported. Likely low
2-Trifluoroacetyl-TIQ 2-(trifluoroacetyl) Sulfonyl chloride derivative; used in synthesis . Electron-withdrawing group slows metabolism. Low

Pharmacological Activity

  • Neuroactivity: 1-Me-TIQ exhibits neuroprotective effects by inhibiting MAO and reducing oxidative stress, contrasting with neurotoxic TIQs like salsolinol . The allyl group in 2-Allyl-1-Me-TIQ may modulate receptor binding or metabolic pathways, though its exact role requires further study. CKD712 demonstrates non-neurological activity (wound healing) via VEGF induction, highlighting how bulky substituents (e.g., naphthylmethyl) shift therapeutic focus .
  • Toxicity and Metabolism: Hydroxy groups (e.g., in salsolinol) reduce toxicity compared to quaternary amines . 1-Me-TIQ is predominantly excreted unchanged, suggesting metabolic stability, while 2-Allyl-1-Me-TIQ’s allyl moiety may undergo faster biotransformation .
  • BBB Penetration: 1-Me-TIQ crosses the BBB efficiently (4.5× higher in brain vs. blood), attributed to its small size and moderate lipophilicity .

Structure-Activity Relationships (SAR)

  • Position 1 Substitution: Methyl groups (as in 1-Me-TIQ) enhance MAO inhibition and neuroprotection, while bulkier groups (e.g., naphthylmethyl in CKD712) divert activity to non-neurological targets .
  • Electron-Withdrawing Groups : Nitro or bromo substituents (e.g., 5-Bromo-2-Me-8-nitro-TIQ) reduce metabolic stability but may enhance synthetic utility .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Allyl-1-methyl-1,2,3,4-tetrahydroisoquinoline, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a Bischler-Napieralski reaction followed by allylation. Key steps include cyclization of an appropriate phenethylamide precursor and subsequent alkylation at the 2-position. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or crystallization (ethanol/water) is critical to achieve >95% purity . Batch reactors are standard for small-scale synthesis, while continuous flow systems improve scalability and yield consistency in industrial settings .

Q. How does the allyl group at position 2 influence the compound’s reactivity compared to other substituents?

  • Structural Analysis : The allyl group enhances electron density at the nitrogen atom, increasing nucleophilicity. This contrasts with methoxy or halogen substituents (e.g., 7-Fluoro-6-methoxy derivatives), which alter electronic properties and steric hindrance, affecting interactions with biological targets. Comparative studies using DFT calculations or Hammett parameters can quantify these effects .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Analytical Workflow :

  • NMR : 1^1H and 13^13C NMR confirm allyl group integration (δ 5.2–5.8 ppm for vinyl protons) and methyl group position.
  • MS : High-resolution ESI-MS validates molecular weight (C13_{13}H17_{17}N, calc. 187.1361).
  • X-ray crystallography (if crystalline) resolves stereochemical details, as seen in related tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported neurotoxic vs. neuroprotective effects of tetrahydroisoquinoline derivatives?

  • Experimental Design :

  • In vitro models : Compare dopaminergic neuron viability (e.g., SH-SY5Y cells) exposed to 2-Allyl-1-methyl-THIQ vs. MPTP (a known neurotoxin). Measure mitochondrial complex I inhibition and ROS production .
  • In vivo models : Use rodent Parkinson’s models to assess motor deficits and substantia nigra degeneration. Contrast with neuroprotective markers (e.g., BDNF, HO-1 induction) observed in methyl 8-chloro-THIQ studies .
    • Key Consideration : Dose-dependent effects and metabolite profiling (e.g., via LC-MS) may explain divergent outcomes .

Q. What strategies optimize receptor-binding assays for identifying 2-Allyl-1-methyl-THIQ’s biological targets?

  • Methodology :

  • Radioligand displacement assays : Screen against serotonin (5-HT2A_{2A}), dopamine (D2_2), and adrenergic receptors due to structural similarities with active derivatives (e.g., 5-MeO-THIQ’s affinity for 5-HT receptors ).
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding poses in receptor pockets (e.g., homology models of D2_2 receptors). Validate with mutagenesis studies .

Q. How do structural modifications at the 1-methyl position affect metabolic stability?

  • Comparative Data :

DerivativeSubstituentMetabolic Half-Life (Human Liver Microsomes)CYP450 Isozyme Involvement
1-Methyl-THIQ-CH3_32.1 hCYP2D6, CYP3A4
1-Ethyl-THIQ-CH2_2CH3_33.8 hCYP3A4
1-Allyl-THIQ-CH2_2CH2_2CH2_21.5 hCYP2C19
  • Insight : Bulkier alkyl groups (e.g., ethyl) reduce CYP2D6-mediated oxidation, enhancing stability. Allyl groups may increase susceptibility to epoxidation .

Data Contradiction Analysis

Q. Why do some tetrahydroisoquinolines show antimicrobial activity while others exhibit CNS effects?

  • Key Factors :

  • Substituent polarity : Hydrophobic groups (e.g., 6-Bromo-2-methyl-THIQ) enhance membrane penetration for antimicrobial action .
  • Receptor specificity : Methoxy or hydroxyl groups (e.g., CKD712) promote HO-1/VEGF pathways in wound healing, whereas halogenated analogs target neurotransmitter receptors .
    • Experimental Approach : Use transcriptomics (RNA-seq) to map gene expression profiles in different cell types exposed to 2-Allyl-1-methyl-THIQ .

Methodological Recommendations

Q. What in vitro models best predict in vivo efficacy for neurodegenerative studies?

  • Models :

  • Primary neuronal cultures : Assess neurite outgrowth and synaptic density.
  • Microglial activation assays : Measure TNF-α/IL-6 levels to evaluate anti-inflammatory potential .
    • Validation : Correlate in vitro IC50_{50} values with behavioral outcomes in MPTP-induced Parkinson’s models .

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